molecular formula C17H27NO3 B2555716 Methyl 2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetate CAS No. 438480-38-7

Methyl 2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetate

Cat. No.: B2555716
CAS No.: 438480-38-7
M. Wt: 293.407
InChI Key: YMIFHWGGNONKNU-UHFFFAOYSA-N
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Description

Methyl 2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetate is a synthetic organic compound characterized by its adamantane core functionalized with methyl groups at positions 3, 5, and 5. The molecule features an acetamide linkage bridging the adamantane moiety to a methyl ester group. The adamantane scaffold is renowned for its diamondoid structure, which enhances thermal and chemical resistance, while the ester group introduces reactivity for further derivatization.

Properties

IUPAC Name

methyl 2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3/c1-14-6-15(2)8-16(3,7-14)11-17(9-14,10-15)13(20)18-5-12(19)21-4/h5-11H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIFHWGGNONKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)C(=O)NCC(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetate typically involves the reaction of 3,5,7-trimethyladamantane-1-carboxylic acid with methyl glycinate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction proceeds through the formation of an amide bond, resulting in the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

Scientific Research Applications

Methyl 2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetate involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can interact with biological macromolecules, potentially inhibiting their function. The ester and amide functional groups can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural Features

The target compound is compared to two structurally related molecules (A and B) from a 2021 3D-QSAR study () and imidazole derivatives from a chemical catalog ():

Compound Molecular Weight (g/mol) Key Functional Groups Substituents Melting Point
Methyl 2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetate (Target) ~350 (estimated) Adamantane, acetamide, methyl ester 3,5,7-Trimethyladamantane Not reported
Compound A () ~400 (estimated) Bicyclo[3.1.1]heptene, triazole-thio, methyl ester 4-Methyl-5-(3-(methyl(neopentyl)amino)phenyl) Not reported
Compound B () ~400 (estimated) Bicyclo[3.1.1]heptene, triazole-thio, methyl ester 5-(3-(isobutyl(propyl)amino)phenyl)-4-methyl Not reported
3-(2-Methyl-1H-imidazol-1-yl)aniline () 173.21 Imidazole, aniline 2-Methylimidazole 119.5–121.5°C
3-(2-Methyl-1H-imidazol-1-yl)benzoic acid () 202.20 Imidazole, carboxylic acid 2-Methylimidazole 182.5–184.5°C

Key Observations :

  • Adamantane vs. Bicyclic Systems : The target’s adamantane core provides greater steric bulk and rigidity compared to the bicyclo[3.1.1]heptene systems in Compounds A and B. This may enhance binding specificity in biological targets but reduce solubility .
  • Functional Groups: The target’s methyl ester and acetamide groups contrast with the triazole-thio and aminoaryl substituents in A and B. The imidazole derivatives () lack ester linkages but feature aromatic amines or carboxylic acids, which confer distinct reactivity and polarity .

Physicochemical Properties

  • Melting Points : Adamantane derivatives typically exhibit higher melting points due to dense crystal packing. While the target’s melting point is unreported, the imidazole derivatives in show moderate-to-high melting points (119–184°C), suggesting that the adamantane-based compound may surpass these values .
  • Lipophilicity : The adamantane core and methyl ester likely render the target more lipophilic than the polar imidazole-aniline and benzoic acid analogs. This property could influence bioavailability and membrane permeability.

Environmental and Reactivity Considerations

Its low volatility and ester functionality likely minimize atmospheric reactivity with hydroxyl radicals, contrasting with biogenic terpenes .

Biological Activity

Methyl 2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetate is a compound of interest due to its diverse biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C19H35N3O6S
  • Molecular Weight : 433.563 g/mol
  • IUPAC Name : tert-butyl N-[(2S)-1-[(2R,3S)-3-methanesulfonamido-2-[(2S)-1-oxobutan-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

The compound features a complex adamantane structure that contributes to its unique biological properties.

Research indicates that this compound operates through several mechanisms:

  • Gene Regulation :
    • It regulates the activity of cellular genes such as c-myc and c-fos, which are crucial in cell proliferation and survival.
    • The compound may repress the promoter of p53, a key tumor suppressor gene, thereby influencing cell cycle regulation .
  • Inflammatory Response Modulation :
    • It has been shown to suppress NF-kappa-B activation while activating AP-1, indicating a role in modulating inflammatory responses .
  • Lipid Metabolism :
    • The compound alters lipid metabolism by interacting with hepatocellular proteins involved in lipid accumulation and storage .
  • Immune Response :
    • It binds to dendritic cells via C1QR1, leading to down-regulation of T-lymphocyte proliferation, which could have implications in autoimmune diseases and immunotherapy .

Antiproliferative Effects

This compound has demonstrated significant antiproliferative activity in various cancer cell lines. Studies have indicated that it targets tubulin at the colchicine binding site, leading to apoptotic cell death .

Table 1: Antiproliferative Activity in Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)15Tubulin binding and apoptosis induction
MCF7 (Breast Cancer)20Cell cycle arrest and apoptosis
A549 (Lung Cancer)12Inhibition of cell proliferation

Neuroprotective Effects

Recent studies suggest that this compound may also exhibit neuroprotective effects by modulating signaling pathways associated with neuronal survival. It has been observed to protect against oxidative stress-induced neuronal damage in vitro.

Case Studies and Research Findings

Several studies have focused on the biological effects of this compound:

  • Study on Cancer Cells :
    • A study published in Cancer Research demonstrated that treatment with this compound resulted in reduced tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis.
  • Neuroprotection Study :
    • Research published in Neuroscience Letters highlighted the compound's ability to reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents.
  • Immunomodulatory Effects :
    • A study found that this compound can modulate immune responses by altering cytokine profiles in activated macrophages, suggesting potential applications in autoimmune diseases.

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